1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 155818-89-6
VCID: VC20768119
InChI: InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3
SMILES: CC(=O)N1CC(=O)C2=C1N=CC=C2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

CAS No.: 155818-89-6

Cat. No.: VC20768119

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one - 155818-89-6

Specification

CAS No. 155818-89-6
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one
Standard InChI InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3
Standard InChI Key NDXCSLGFVXYJFG-UHFFFAOYSA-N
SMILES CC(=O)N1CC(=O)C2=C1N=CC=C2
Canonical SMILES CC(=O)N1CC(=O)C2=C1N=CC=C2

Introduction

Synthesis

The synthesis of 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one typically involves multi-step reactions starting from pyridine derivatives. General synthetic pathways include:

  • Cyclization Reactions: Pyridine derivatives are cyclized with reagents like diketones or amines to form the bicyclic pyrrolo[2,3-b]pyridine core.

  • Acetylation: The nitrogen atom in the core structure is acetylated using acetic anhydride or acetyl chloride under mild conditions.

These steps ensure the formation of a stable heterocyclic compound with minimal side products.

Biological Activity and Applications

Compounds containing the pyrrolo[2,3-b]pyridine scaffold are widely studied for their pharmacological properties due to their ability to interact with biological targets.

Potential Biological Activities

  • Antiviral Activity:

    • Pyrrolo[2,3-b]pyridines have been investigated as inhibitors of adaptor-associated kinase 1 (AAK1), which regulates viral entry into host cells. This makes them promising candidates for treating infections like dengue and Ebola viruses .

  • Analgesic and Sedative Effects:

    • Derivatives of related structures have shown significant analgesic activity in preclinical studies using models like the "hot plate" test . These compounds demonstrated efficacy comparable to morphine but with reduced toxicity.

  • Antibacterial and Antifungal Properties:

    • Similar compounds have been tested against bacterial and fungal pathogens, showing moderate activity .

Mechanism of Action

The compound's activity is often attributed to its ability to bind specific protein targets (e.g., kinases or enzymes) due to its planar aromatic structure and hydrogen bond acceptors.

Research Applications

This compound serves as a precursor or intermediate in drug discovery programs targeting:

  • Neurological disorders (analgesics or sedatives).

  • Viral diseases (broad-spectrum antivirals).

  • Cancer (kinase inhibitors).

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